Finafloxacin

説明

特性

IUPAC Name |

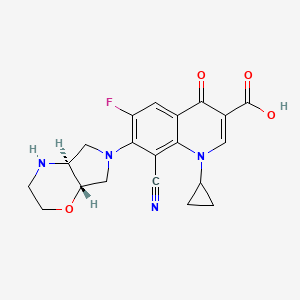

7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O4/c21-14-5-11-17(25(10-1-2-10)7-13(19(11)26)20(27)28)12(6-22)18(14)24-8-15-16(9-24)29-4-3-23-15/h5,7,10,15-16,23H,1-4,8-9H2,(H,27,28)/t15-,16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMHQCNFKNMJAV-HOTGVXAUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4CC5C(C4)OCCN5)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4C[C@H]5[C@H](C4)OCCN5)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10175096 |

Source

|

| Record name | Finafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209342-40-5 |

Source

|

| Record name | Finafloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209342-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Finafloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209342405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Finafloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09047 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Finafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FINAFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D26OSN9Q4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Finafloxacin's Mechanism of Action on DNA Gyrase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanism by which finafloxacin, a novel pH-activated fluoroquinolone, exerts its antibacterial effects through the inhibition of bacterial DNA gyrase. We will explore its interaction with the enzyme-DNA complex, present comparative quantitative data, detail relevant experimental protocols, and visualize key pathways and workflows.

Core Mechanism: Inhibition of Bacterial Type II Topoisomerases

Finafloxacin, like other fluoroquinolones, functions by inhibiting bacterial type II topoisomerase enzymes, specifically DNA gyrase and topoisomerase IV.[1][2] These enzymes are essential for bacterial survival as they manage the topological state of DNA, a critical requirement for processes like DNA replication, transcription, repair, and recombination.[2][3]

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, which is crucial for initiating DNA replication and relieving the torsional stress that arises during transcription and replication.[4][5] It is a heterotetramer composed of two GyrA and two GyrB subunits.[6] The GyrA subunits are responsible for DNA binding and cleavage, while the GyrB subunits possess ATPase activity that powers the strand-passage reaction.[5][6]

-

Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes following DNA replication, allowing them to segregate into daughter cells.[3]

Finafloxacin's primary mode of action is to trap these enzymes in a state where they have cleaved the DNA but have not yet resealed the break. The drug binds to and stabilizes this transient enzyme-DNA complex, known as the cleavage complex.[7][8][9] This stabilization prevents the re-ligation of the DNA strands, effectively converting the essential enzyme into a DNA-damaging agent. The stalled replication forks and the accumulation of these stable cleavage complexes lead to the generation of permanent double-strand DNA breaks, triggering the SOS response and ultimately resulting in bacterial cell death.[3][5]

A unique characteristic of finafloxacin is its enhanced activity in slightly acidic environments (pH 5.0-6.0), a condition often found in specific infection sites like the urinary tract or areas of inflammation.[2][10] This contrasts with other fluoroquinolones, which tend to lose activity at lower pH levels.[10]

Structural Basis of Interaction

Fluoroquinolones do not bind to DNA gyrase alone but rather to the complex formed between the enzyme and DNA.[11][12] The drug intercalates into the cleaved DNA at the interface between the protein and the DNA, near the active-site tyrosine residues in the GyrA subunits (e.g., Tyr122 in E. coli) that form the transient covalent bond with the DNA.[3][6]

This binding is facilitated by a non-catalytic magnesium ion, which forms a water-metal ion bridge, coordinating with the keto-acid group of the fluoroquinolone and conserved residues in the GyrA subunit, such as Ser83 and Asp87 (in E. coli numbering).[13][14] This region is known as the Quinolone Resistance-Determining Region (QRDR), as mutations in these residues can significantly reduce drug binding and confer resistance.[15] The C7 substituent of finafloxacin, a hexahydropyrrolo-oxazine ring, also plays a critical role in its interaction with the enzyme-DNA complex and contributes to its potency.[4]

Quantitative Data: Comparative Inhibitory Activity

The potency of finafloxacin has been quantified in various in vitro assays. Its activity is often compared against other fluoroquinolones to establish its relative efficacy. The following tables summarize key quantitative data from studies on E. coli enzymes.[16]

Table 1: DNA Cleavage Activity of Fluoroquinolones against E. coli DNA Gyrase and Topoisomerase IV

| Fluoroquinolone | Cleavage Detection Limit (CDL) vs. DNA Gyrase (ng/mL) | Cleavage Detection Limit (CDL) vs. Topoisomerase IV (ng/mL) |

| Finafloxacin (FIN) | 1 | 1 |

| Ciprofloxacin (CIP) | 1 | 10 |

| Moxifloxacin (MXF) | 1 | 1 |

| Enoxacin (ENX) | 10 | 50 |

| Clinafloxacin (CLX) | 1 | 1 |

CDL is defined as the lowest drug concentration that yields a detectable cleavage product.[16]

Table 2: 50% Cleavage Concentration (CL50) of Fluoroquinolones against E. coli Enzymes

| Fluoroquinolone | CL50 vs. DNA Gyrase (ng/mL) | CL50 vs. Topoisomerase IV (ng/mL) |

| Finafloxacin (FIN) | 25 | 8 |

| Ciprofloxacin (CIP) | 120 | 200 |

| Moxifloxacin (MXF) | 70 | 200 |

| Enoxacin (ENX) | 50 | 500 |

| Clinafloxacin (CLX) | 10 | 52 |

CL50 represents the concentration required to achieve 50% DNA cleavage.[16]

These data indicate that finafloxacin is a potent dual inhibitor of both DNA gyrase and topoisomerase IV in E. coli.[16] It demonstrates comparable or superior activity to other fluoroquinolones in promoting DNA cleavage, a direct measure of its mechanism of action.[7][16]

Experimental Protocols

The quantitative data presented above are derived from specific biochemical assays. Below are detailed methodologies for two key experiments used to characterize the activity of DNA gyrase inhibitors.

This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase.

Methodology:

-

Prepare Reaction Mixture: In a microcentrifuge tube, combine the following components on ice:

-

Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 5.5 mM spermidine, 6.5% glycerol).

-

Relaxed plasmid DNA (e.g., pBR322) to a final concentration of ~10-20 µg/mL.

-

Varying concentrations of the test compound (e.g., Finafloxacin) or a vehicle control (e.g., DMSO).

-

-

Enzyme Addition: Add purified E. coli DNA gyrase to the reaction mixture to initiate the reaction. The amount of enzyme should be sufficient to fully supercoil the DNA substrate in the control reaction (typically 1-2 units).

-

Incubation: Incubate the reaction tubes at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS), followed by Proteinase K to digest the enzyme.

-

Analysis: Add loading dye to the samples and resolve the different DNA topoisomers (supercoiled, relaxed, and nicked) by electrophoresis on a 1% agarose gel.

-

Visualization and Quantification: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Green) and visualize under UV light. The supercoiled DNA migrates faster than the relaxed or nicked forms. Quantify the band intensities using densitometry to determine the concentration of inhibitor required to inhibit 50% of the supercoiling activity (IC50).[5][17]

This assay measures the ability of a compound to stabilize the covalent DNA-gyrase complex, which can be detected as linearized plasmid DNA after denaturation of the enzyme.

Methodology:

-

Prepare Reaction Mixture: Combine assay buffer, supercoiled plasmid DNA (e.g., pHOT1 or pBR322), and varying concentrations of the test compound (e.g., Finafloxacin) in a microcentrifuge tube.[16]

-

Enzyme Addition: Add purified E. coli DNA gyrase to the mixture.

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes to allow the formation of the cleavage complex.

-

Denaturation: Add SDS to a final concentration of ~0.2-1% to denature the gyrase enzyme. This traps the complex and creates a permanent double-strand break, converting the supercoiled plasmid into a linear form.

-

Enzyme Digestion: Add Proteinase K and incubate further (e.g., 30 minutes at 37-50°C) to digest the covalently attached gyrase.

-

Analysis: Resolve the DNA forms (linear, supercoiled, relaxed) by agarose gel electrophoresis.

-

Visualization and Quantification: Stain the gel, visualize, and quantify the amount of linear DNA produced. The lowest concentration of the drug that produces a detectable amount of linear DNA is the Cleavage Detection Limit (CDL). The concentration that converts 50% of the DNA to the linear form is the CL50.[9][16][18]

Conclusion

Finafloxacin exerts its bactericidal effect through the potent, dual inhibition of DNA gyrase and topoisomerase IV. Its mechanism involves stabilizing the enzyme-DNA cleavage complex, which prevents DNA re-ligation and leads to the formation of lethal double-strand breaks. Quantitative in vitro assays demonstrate its high potency in promoting DNA cleavage, often superior to other established fluoroquinolones. The unique pH-activated nature of finafloxacin further enhances its activity in acidic environments, suggesting a therapeutic advantage for specific types of bacterial infections. A thorough understanding of this mechanism, supported by the experimental protocols outlined herein, is crucial for the continued development and strategic deployment of this next-generation fluoroquinolone.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Modern Medicines: Finafloxacin | DNA Gyrase Inhibitor | DNA Topoisomerase IV Inhibitor | Treatment of Acute Otitis Externa | Treatment for Urinary Tract Infections (UTIs) [ayurpooja.blogspot.com]

- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overview: MerLion Pharmaceuticals [merlionpharma.com]

- 8. mechanisms-of-action-of-antimicrobials-focus-on-fluoroquinolones - Ask this paper | Bohrium [bohrium.com]

- 9. Fluoroquinolone-Gyrase-DNA Cleaved Complexes | Springer Nature Experiments [experiments.springernature.com]

- 10. In Vitro Spectrum of Activity of Finafloxacin, a Novel, pH-Activated Fluoroquinolone, under Standard and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Mechanism of quinolone inhibition of DNA gyrase. Appearance of unique norfloxacin binding sites in enzyme-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Structural basis of DNA gyrase inhibition by antibacterial QPT-1, anticancer drug etoposide and moxifloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. merlionpharma.com [merlionpharma.com]

- 17. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]

Finafloxacin: A Technical Guide to its Function as a Topoisomerase IV Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Finafloxacin is a fluoroquinolone antibiotic notable for its potent inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1] This inhibition disrupts essential bacterial processes like DNA replication, transcription, repair, and recombination, leading to bacterial cell death.[2][3] A distinguishing feature of finafloxacin, an 8-cyano fluoroquinolone, is its enhanced antibacterial activity in acidic environments, a condition prevalent in various infection sites.[4][5] This technical guide provides an in-depth analysis of finafloxacin's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its core functions.

Core Mechanism of Action: Dual Inhibition of Topoisomerase IV and DNA Gyrase

Bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, are crucial for managing DNA topology during replication.[6] DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily responsible for decatenating interlinked daughter chromosomes following replication.[6][7]

Fluoroquinolones exert their bactericidal effects by binding to the complex formed between these enzymes and bacterial DNA.[8] This binding stabilizes the "cleavage complex," where the DNA is broken to allow for strand passage, thereby trapping the enzyme on the DNA and preventing the re-ligation of the DNA strands.[9] This leads to the accumulation of double-stranded DNA breaks, which halts DNA replication and ultimately causes cell death.[7][10]

Finafloxacin demonstrates a potent dual-targeting mechanism, effectively inhibiting both DNA gyrase and topoisomerase IV.[4][11] This dual action is a significant contributor to its rapid bactericidal activity.[4] In comparison to other fluoroquinolones like ciprofloxacin, finafloxacin has been shown to be a more potent inhibitor of both E. coli gyrase (five-fold) and topoisomerase IV (20-fold).[11]

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Finafloxacin | C20H19FN4O4 | CID 11567473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Overview: MerLion Pharmaceuticals [merlionpharma.com]

- 5. merlionpharma.com [merlionpharma.com]

- 6. PDB-101: Global Health: Antimicrobial Resistance: undefined: Type II Topoisomerases [pdb101.rcsb.org]

- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]

- 10. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 11. mdpi.com [mdpi.com]

Finafloxacin's 8-cyano fluoroquinolone subclass properties

An In-depth Technical Guide to Finafloxacin and its 8-Cyano Fluoroquinolone Subclass Properties

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Finafloxacin is a broad-spectrum, fourth-generation fluoroquinolone antibiotic belonging to the novel 8-cyano subclass.[1][2][3] Its defining characteristic is a paradoxical increase in antibacterial potency under acidic conditions (pH 5.0-6.0), a feature that distinguishes it from all other marketed fluoroquinolones which typically lose activity at low pH.[2][4][5] This unique, pH-activated property is attributed to its chemical structure, specifically the 8-cyano substituent and a low isoelectric point, leading to enhanced intracellular accumulation in acidic environments.[1][4] Finafloxacin acts by inhibiting bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and leading to rapid bactericidal effects.[4][6] It has demonstrated a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria, including multi-drug resistant (MDR) strains.[3][4] Approved in an otic formulation (Xtoro™) for the treatment of acute otitis externa (AOE), its unique properties make it a subject of interest for other infections occurring in acidic foci, such as urinary tract infections (UTIs).[1][7][8]

Core Chemical and Physicochemical Properties

Finafloxacin's chemical structure is foundational to its unique activity. It is chemically described as 8-Cyano-1-cyclopropyl-6-fluoro-7-[(4aS,7aS)-hexahydropyrrolo[3,4-b][1][9]oxazin-6(2H)-yl]-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid.[1]

Key structural features include:

-

A Quinolone Core: The fundamental scaffold responsible for targeting bacterial topoisomerases.

-

An 8-Cyano (-CN) Substituent: This group is a defining feature of its subclass and is not found in common fluoroquinolones like ciprofloxacin. It is a key contributor to the molecule's electronic properties and its enhanced activity at low pH.[1] Moxifloxacin, in contrast, has an 8-methoxy group.[1]

-

A 7-Pyrrolo-oxazinyl Moiety: This side chain influences the drug's potency and spectrum of activity.[1]

These features result in distinct physicochemical properties that govern its behavior and efficacy.

| Property | Value | Significance |

| Molecular Formula | C20H19FN4O4 | Defines the elemental composition.[1] |

| Molar Mass | 398.394 g·mol−1 | Standard molecular weight.[1] |

| pKa1 (Carboxylic Acid) | 5.6 | Ionization constant related to the acidic group.[10][11] |

| pKa2 (Piperazine) | 7.8 | Ionization constant related to the basic group.[10][11] |

| Isoelectric Point (pI) | 6.7 | The pH at which the molecule has a net neutral charge, lower than ciprofloxacin (pI 7.4). This contributes to its increased activity at acidic pH.[1] |

| Aqueous Solubility | 5.5 mg/mL (pH 7.0) | Moderate solubility under neutral conditions.[10][11] |

| 1.9 mg/mL (pH 4.5) | Reduced solubility in more acidic conditions.[10][11] |

Mechanism of Action

Like other fluoroquinolones, finafloxacin is a topoisomerase type II poison.[1] It selectively inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[6][12] The process disrupts the supercoiling and decatenation of bacterial DNA, leading to lethal double-strand breaks.[4][13]

The mechanism proceeds as follows:

-

Enzyme Binding: Finafloxacin binds to the complex formed between the topoisomerase enzyme (gyrase or topoisomerase IV) and bacterial DNA.

-

Cleavage Stabilization: The drug stabilizes the "cleavage complex," a transient state where the DNA backbone is cut to allow strand passage. By preventing the re-ligation of the DNA strands, the complex becomes a permanent roadblock.[4][13]

-

Replication Fork Arrest: The stabilized complex physically obstructs the movement of the DNA replication fork.

-

Cell Death: The stalled replication forks can collapse, leading to the release of lethal double-strand DNA breaks, which triggers bacterial cell death.[13]

Finafloxacin exhibits high dual-target activity, and the concentration required to achieve 50% DNA cleavage is significantly lower (12 to 25-fold) than that of other fluoroquinolones, contributing to its rapid bactericidal effect.[4]

Core Property: pH-Dependent Antimicrobial Activity

The most distinctive property of finafloxacin is its enhanced bactericidal activity in acidic environments (optimal between pH 5.0 and 6.0).[2][14] This is in stark contrast to other fluoroquinolones, which lose potency under such conditions.[2][4] This phenomenon is clinically relevant as the local environment of many bacterial infections is acidic.[3][4]

The mechanism for this pH-activated behavior is linked to higher intracellular accumulation at low pH.[4] At a pH below its isoelectric point (6.7), the finafloxacin molecule carries a net positive charge, which is believed to facilitate its entry into and accumulation within the bacterial cell.[4] Furthermore, it has been shown to be a poor substrate for bacterial multidrug efflux transporters, helping it evade common resistance mechanisms.[4][15]

References

- 1. Finafloxacin - Wikipedia [en.wikipedia.org]

- 2. In Vitro Spectrum of Activity of Finafloxacin, a Novel, pH-Activated Fluoroquinolone, under Standard and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Overview: MerLion Pharmaceuticals [merlionpharma.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Finafloxacin | C20H19FN4O4 | CID 11567473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Finafloxacin: first global approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Xtoro™: MerLion Pharmaceuticals [merlionpharma.com]

- 9. merlionpharma.com [merlionpharma.com]

- 10. merlionpharma.com [merlionpharma.com]

- 11. researchgate.net [researchgate.net]

- 12. Xtoro (finafloxacin otic) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 13. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.hres.ca [pdf.hres.ca]

- 15. Antibacterial activity of finafloxacin under different pH conditions against isogenic strains of Escherichia coli expressing combinations of defined mechanisms of fluoroquinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile and Bioavailability of Oral Finafloxacin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Finafloxacin is a novel fluoroquinolone antibiotic distinguished by its enhanced bactericidal activity in acidic environments, a characteristic that makes it a promising agent for treating infections in inherently acidic tissues, such as the urinary tract. This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of the oral formulation of finafloxacin, drawing from key clinical studies. The information is intended to support further research and development efforts in the field of infectious diseases.

Pharmacokinetic Properties of Oral Finafloxacin

Finafloxacin is readily absorbed after oral administration, with a bioavailability estimated to be around 75%.[1][2] Pharmacokinetic studies in healthy volunteers have demonstrated a dose-proportional increase in exposure.[3][4]

Data from Single and Multiple Dose Studies in Healthy Volunteers

A Phase I clinical trial involving 95 healthy volunteers evaluated the pharmacokinetics of single and multiple oral doses of finafloxacin. The study investigated single doses ranging from 25 mg to 800 mg and multiple-day dosing for seven days with doses of 150 mg, 300 mg, 600 mg, and 800 mg.[3][4] The key pharmacokinetic parameters are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of Single Oral Doses of Finafloxacin in Healthy Volunteers [3][4]

| Dose (mg) | Cmax (mg/L) | Tmax (h) | AUC (mg·h/L) | t½ (h) |

| 300 | 4.15 | ~1 | - | ~10 |

| 600 | 6.76 | ~1 | - | ~10 |

| 800 | 8.95 | ~1 | - | ~10 |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life. Note: Specific AUC values for these single doses were not detailed in the provided search results.

Table 2: Pharmacokinetic Parameters of Multiple Oral Doses of Finafloxacin in Healthy Volunteers (Day 7) [3]

| Dose (mg) | Cmax (mg/L) | Tmax (h) |

| 150 | - | - |

| 300 | - | - |

| 600 | - | - |

| 800 | - | - |

Detailed Cmax and Tmax values for the multiple-dose regimens were not available in the provided search results.

Experimental Protocols

Phase I Clinical Trial in Healthy Volunteers

Study Design: A double-blind, placebo-controlled, randomized dose escalation study was conducted with 95 healthy volunteers.[3][4]

Dosing Regimen:

-

Single Ascending Dose: Participants received single oral doses of finafloxacin at 25, 50, 100, 200, 400, and 800 mg, or a placebo.[3][4]

-

Multiple Ascending Dose: Participants received daily oral doses of finafloxacin at 150, 300, 600, and 800 mg, or a placebo, for seven consecutive days.[3][4]

Pharmacokinetic Sampling: Detailed blood sampling schedules for the determination of plasma concentrations of finafloxacin were implemented, though the exact time points were not specified in the available literature. Urine was also collected to assess renal excretion.[3]

Bioanalytical Method: Plasma and urine concentrations of finafloxacin were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5][6] While specific validation parameters for the finafloxacin assay were not detailed, typical LC-MS/MS validation for antibiotics includes assessment of linearity, accuracy, precision, selectivity, and stability.[1][6][7]

Visualizations

Experimental Workflow: Phase I Clinical Trial

Caption: Workflow of the Phase I clinical trial for oral finafloxacin.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Finafloxacin is rapidly absorbed following oral administration, with peak plasma concentrations (Tmax) reached in approximately one hour.[3][4] The oral bioavailability is estimated to be 75%.[1][2] The effect of food on the absorption of finafloxacin has not been specifically reported in the available literature.

-

Distribution: Information regarding the volume of distribution and protein binding of orally administered finafloxacin was not detailed in the provided search results.

-

Metabolism: The metabolic pathways of finafloxacin in humans have not been extensively elucidated in the available literature. Fluoroquinolones, as a class, can undergo metabolism via the cytochrome P450 system, with common reactions including oxidation of the piperazinyl moiety.[8]

-

Excretion: Approximately 30% of an administered dose of finafloxacin is excreted unchanged in the urine.[3] Renal clearance appears to be a saturable process, with increased clearance observed at lower doses (100 mg and 200 mg) compared to higher doses (400 mg and 800 mg).[3]

Potential Metabolic Pathway of Finafloxacin

Caption: Postulated absorption and elimination pathways of oral finafloxacin.

Drug Interactions

Specific clinical studies on the drug-drug interaction potential of oral finafloxacin were not detailed in the provided search results. However, as with other fluoroquinolones, there is a potential for interactions with di- and trivalent cations, which can chelate the drug and reduce its absorption.[9] The metabolism of other drugs that are substrates for cytochrome P450 enzymes could also be affected, a known class effect of some fluoroquinolones.[9]

Conclusion

Oral finafloxacin exhibits favorable pharmacokinetic properties, including rapid absorption and good bioavailability, supporting its development for the treatment of various bacterial infections. Further studies are warranted to fully characterize its metabolic pathways, the effect of food on its absorption, and its potential for drug-drug interactions. This in-depth understanding will be crucial for optimizing its clinical use and ensuring patient safety.

References

- 1. Development and validation of an UPLC–MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview: MerLion Pharmaceuticals [merlionpharma.com]

- 3. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. Analytical validation of a novel UHPLC-MS/MS method for 19 antibiotics quantification in plasma: Implementation in a LC-MS/MS Kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. Metabolism and the fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interactions of fluoroquinolones with other drugs: mechanisms, variability, clinical significance, and management - PubMed [pubmed.ncbi.nlm.nih.gov]

Finafloxacin's Enhanced Antibacterial Activity in Acidic pH Environments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Finafloxacin, a novel 8-cyano-fluoroquinolone, distinguishes itself from other antibiotics in its class through a remarkable enhancement of antibacterial activity in acidic environments. This technical guide provides an in-depth analysis of finafloxacin's pH-dependent activity, its underlying mechanisms, and detailed experimental protocols for its evaluation. Unlike other fluoroquinolones that often lose efficacy at lower pH, finafloxacin's potency is significantly increased, making it a promising candidate for treating infections in acidic niches such as the urinary tract, stomach, and intracellular compartments. This document synthesizes quantitative data from multiple studies, outlines detailed methodologies for assessing pH-dependent antimicrobial susceptibility, and provides visual representations of the key mechanisms and workflows to support further research and development in this area.

Introduction

Finafloxacin is a broad-spectrum fluoroquinolone that inhibits bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, leading to bacterial cell death.[1][2] A unique characteristic of finafloxacin is its increased bactericidal effect in acidic conditions (pH 5.0-6.0).[3][4][5] This property is in stark contrast to other marketed fluoroquinolones like ciprofloxacin, levofloxacin, and moxifloxacin, which generally exhibit reduced activity at a lower pH.[3][4] This enhanced activity in acidic environments suggests a therapeutic advantage for finafloxacin in treating infections located in anatomical sites or cellular compartments with a naturally low pH.[4][6]

Quantitative Analysis of pH-Dependent Activity

The antibacterial potency of finafloxacin is significantly enhanced at acidic pH. This is demonstrated by a notable decrease in the Minimum Inhibitory Concentration (MIC) values as the pH of the environment is lowered from neutral to acidic.

Table 1: Comparative MICs of Finafloxacin and Other Fluoroquinolones at Neutral and Acidic pH

| Organism | Antibiotic | MIC (µg/mL) at pH 7.2-7.4 | MIC (µg/mL) at pH 5.8-6.2 | Fold Change in Activity at Acidic pH |

| Escherichia coli ATCC 25922 | Finafloxacin | 0.06 | 0.008 | 8-fold increase |

| Ciprofloxacin | 0.016 | 0.125 | 8-fold decrease | |

| Levofloxacin | 0.03 | 0.25 | 8-fold decrease | |

| Staphylococcus aureus ATCC 29213 | Finafloxacin | 0.25 | 0.06 | 4-fold increase |

| Ciprofloxacin | 0.5 | 1 | 2-fold decrease | |

| Levofloxacin | 1 | 2 | 2-fold decrease | |

| Community-associated MRSA (Susceptible) | Finafloxacin | 0.125-0.25 | 0.06-0.125 | 2-fold increase |

| Fluoroquinolone-resistant E. coli | Finafloxacin | 0.25-32 | 0.25-32 | No significant change |

| Ciprofloxacin | >16 | >16 | No significant change | |

| Burkholderia pseudomallei 1026b | Finafloxacin | 0.25 | 0.125 | 2-fold increase |

| Ciprofloxacin | 2 | 32 | 16-fold decrease | |

| Moxifloxacin | 2 | 16 | 8-fold decrease |

Data compiled from multiple sources.[3][4][7][8]

Mechanism of Enhanced Activity at Acidic pH

The increased activity of finafloxacin in acidic environments is attributed to its physicochemical properties, specifically its ionization constants (pKa1=5.6, pKa2=7.8).[7] This results in a higher accumulation of the drug within the bacterial cell at a lower pH.[1] In an acidic environment, a larger proportion of finafloxacin exists in a less charged state, facilitating its passage across the bacterial cell membrane. Once inside the more neutral cytoplasm of the bacterium, the drug can become charged, effectively trapping it inside and leading to higher intracellular concentrations.[9] Furthermore, finafloxacin has been shown to be a poor substrate for bacterial multidrug efflux pumps, which further contributes to its accumulation.[1]

Caption: Proposed mechanism of enhanced finafloxacin activity at acidic pH.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of finafloxacin at different pH values, based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.

Materials

-

Finafloxacin powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains (e.g., ATCC quality control strains)

-

Sterile 1N HCl and 1N NaOH for pH adjustment

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Sterile tubes and pipettes

Preparation of Media with Adjusted pH

-

Prepare CAMHB according to the manufacturer's instructions.

-

Divide the broth into aliquots for each desired pH level (e.g., pH 7.2, pH 6.5, pH 5.8).

-

Adjust the pH of each aliquot using sterile 1N HCl to lower the pH or 1N NaOH to raise it. The pH should be measured before and after autoclaving, with final adjustments made aseptically if necessary.

-

Sterilize the pH-adjusted media by autoclaving.

Preparation of Finafloxacin Stock Solution and Dilutions

-

Prepare a stock solution of finafloxacin in an appropriate solvent as recommended by the supplier.

-

Perform serial two-fold dilutions of the finafloxacin stock solution in the pH-adjusted CAMHB to achieve the desired concentration range in the microtiter plates.

Inoculum Preparation

-

From a fresh agar plate (18-24 hours growth), select several colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute the standardized bacterial suspension in the pH-adjusted CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

MIC Assay Procedure

-

Dispense 50 µL of the appropriate pH-adjusted CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the serially diluted finafloxacin solutions to the corresponding wells.

-

Add 50 µL of the prepared bacterial inoculum to each well.

-

Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) for each pH condition.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

Interpretation of Results

-

The MIC is defined as the lowest concentration of finafloxacin that completely inhibits visible growth of the organism.

-

Growth is determined by visual inspection for turbidity or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Caption: Experimental workflow for pH-dependent MIC determination.

Discussion and Implications

The enhanced activity of finafloxacin in acidic environments has significant clinical implications. Many infections occur in body sites with a pH below neutral, such as the urinary tract, the stomach (relevant for Helicobacter pylori), and within phagocytic cells where bacteria can reside intracellularly.[1][8] In these settings, finafloxacin may exhibit superior efficacy compared to other fluoroquinolones. This unique property also suggests potential for overcoming certain types of antibiotic resistance, particularly those mediated by efflux pumps that may be less effective at lower pH.[8]

Conclusion

Finafloxacin's pH-dependent antibacterial activity represents a significant advancement in the fluoroquinolone class. Its enhanced potency in acidic environments, driven by increased cellular accumulation, positions it as a valuable therapeutic option for a range of infections. The experimental protocols outlined in this guide provide a standardized approach for researchers to further investigate and harness the unique properties of this promising antibiotic. Future studies should continue to explore the clinical relevance of this pH-dependent activity in various infection models.

References

- 1. scientificarchives.com [scientificarchives.com]

- 2. Visualization of Bacterial Resistance using Fluorescent Antibiotic Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of pH on bacterial growth and activity of recent fluoroquinolones in pooled urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. merlionpharma.com [merlionpharma.com]

- 8. goldbio.com [goldbio.com]

- 9. Contrasting Effects of Acidic pH on the Extracellular and Intracellular Activities of the Anti-Gram-Positive Fluoroquinolones Moxifloxacin and Delafloxacin against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Finafloxacin's Activity Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in-vitro activity of finafloxacin, a novel fluoroquinolone, against a range of clinically relevant gram-positive bacteria. A key characteristic of finafloxacin is its enhanced bactericidal activity in acidic environments, a feature that distinguishes it from other fluoroquinolones.[1][2][3] This document summarizes quantitative susceptibility data, details the experimental protocols for its determination, and visualizes the underlying mechanism of action and experimental workflows.

Quantitative Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of finafloxacin against various gram-positive isolates. The data highlights the potent activity of finafloxacin, particularly at a slightly acidic pH of 5.8, which mimics the environment of certain infection sites.

Table 1: Finafloxacin Activity against Staphylococcus aureus

| Isolate Type | No. of Isolates | pH | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Methicillin-Resistant (MRSA) | 100 | 7.2 | 0.25 | 4 | 0.03->32 |

| 5.8 | 0.125 | 2 | 0.015-16 | ||

| Methicillin-Susceptible (MSSA) | 28 | 7.2 | 0.06 | 0.125 | 0.03-0.25 |

| 5.8 | 0.03 | 0.06 | 0.015-0.125 | ||

| Community-Associated (CA-MRSA) | 41 | 7.2 | 0.06 | 0.125 | - |

| 5.8 | 0.03 | 0.06 | - |

Data compiled from multiple sources.[2][4][5]

Table 2: Finafloxacin Activity against Coagulase-Negative Staphylococci (CoNS)

| Isolate Type | No. of Isolates | pH | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Susceptible | 26 | 7.2-7.4 | 0.25 | 0.5 | 0.015–0.5 |

| 5.8-6.2 | 0.06 | 0.125 | 0.008–1 | ||

| Resistant | 16 | 7.2-7.4 | 8 | 16 | 0.06–>16 |

| 5.8-6.2 | 1 | 16 | 0.125–16 |

Data sourced from a study on the in vitro spectrum of finafloxacin.[1]

Table 3: Finafloxacin Activity against Enterococcus Species

| Species | No. of Isolates | pH | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Enterococcus faecalis | 25 | 7.2 | 2 | >32 |

| 5.8 | 1 | 32 | ||

| Enterococcus faecium | 25 | 7.2 | >32 | >32 |

| 5.8 | 32 | >32 |

This table presents a comparison of finafloxacin MICs against Enterococcus species.[6]

Table 4: Finafloxacin Activity against Streptococcus pneumoniae

| pH | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| 7.2 | 0.12 | 0.25 |

| 5.8 | 0.03 | 0.06 |

This table shows the effect of pH on the activity of finafloxacin against clinical isolates of S. pneumoniae.[6]

Mechanism of Action

Finafloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3] This dual-targeting mechanism disrupts DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death. The C8-cyano group in finafloxacin's structure is thought to be crucial for its activity against gram-positive bacteria.

Caption: Finafloxacin's dual inhibition of DNA gyrase and topoisomerase IV.

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is performed following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically documents M07 and M100.[7][8][9][10][11][12][13][14][15] The broth microdilution method is a standard procedure used to evaluate the in-vitro activity of new antimicrobial agents.

Broth Microdilution Method (CLSI M07)

-

Preparation of Antimicrobial Agent: Finafloxacin is dissolved in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to obtain a range of concentrations. For experiments investigating pH effects, the pH of the broth is adjusted accordingly (e.g., to 5.8 or 7.2).

-

Inoculum Preparation:

-

Bacterial isolates are grown on an appropriate agar medium overnight.

-

Several colonies are used to prepare a bacterial suspension in a sterile broth or saline solution.

-

The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

The standardized inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

-

-

Inoculation and Incubation:

-

Microdilution plates containing the serially diluted finafloxacin are inoculated with the prepared bacterial suspension.

-

A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included.

-

The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

The MIC is determined as the lowest concentration of finafloxacin that completely inhibits visible growth of the organism.

-

The results are compared to established quality control ranges using reference strains (e.g., Staphylococcus aureus ATCC 29213).

-

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

Finafloxacin demonstrates potent in-vitro activity against a broad spectrum of gram-positive bacteria, including strains resistant to other antibiotics. Its enhanced efficacy in acidic conditions suggests a therapeutic advantage in specific infection environments. The dual-targeting mechanism of action contributes to its bactericidal effects. Standardized methodologies, such as those outlined by CLSI, are crucial for the accurate determination of its antimicrobial susceptibility. Further research and clinical studies will continue to elucidate the full potential of finafloxacin in treating bacterial infections.

References

- 1. In Vitro Spectrum of Activity of Finafloxacin, a Novel, pH-Activated Fluoroquinolone, under Standard and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative in vitro activity of finafloxacin against staphylococci displaying normal and small colony variant phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Overview: MerLion Pharmaceuticals [merlionpharma.com]

- 4. merlionpharma.com [merlionpharma.com]

- 5. ihma.com [ihma.com]

- 6. merlionpharma.com [merlionpharma.com]

- 7. CLSI M100 33rd Edition Released | News | CLSI [clsi.org]

- 8. CLSI M100 32nd Edition Released | News | CLSI [clsi.org]

- 9. iacld.com [iacld.com]

- 10. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 12. standards.globalspec.com [standards.globalspec.com]

- 13. researchgate.net [researchgate.net]

- 14. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]

- 15. intertekinform.com [intertekinform.com]

Finafloxacin's Spectrum of Activity Against Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro activity of finafloxacin, a novel 8-cyano fluoroquinolone, against a range of clinically relevant gram-negative bacteria. A key characteristic of finafloxacin is its enhanced bactericidal activity in acidic environments, a feature that distinguishes it from other fluoroquinolones and suggests a therapeutic advantage in treating infections located in acidic foci.

Mechanism of Action

Finafloxacin, like other fluoroquinolones, exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][2][3] By forming a complex with these enzymes and the bacterial DNA, finafloxacin promotes DNA cleavage, which ultimately leads to the cessation of DNA synthesis and bacterial cell death.[1] For gram-negative bacteria, the primary target is DNA gyrase.[] This dual-targeting capability contributes to its potent and rapid bactericidal activity.[1]

Figure 1: Mechanism of action of Finafloxacin in gram-negative bacteria.

In-Vitro Activity: The Influence of pH

A distinguishing feature of finafloxacin is its enhanced activity under acidic conditions (pH 5.0-6.0).[5][6] This is in stark contrast to other fluoroquinolones, such as ciprofloxacin and levofloxacin, which typically lose activity in acidic environments.[7][8] This property is attributed to the higher accumulation of finafloxacin within the bacterial cell at a lower pH.[1] This suggests finafloxacin may be particularly effective in acidic infection sites, such as the urinary tract.[6][9]

References

- 1. Overview: MerLion Pharmaceuticals [merlionpharma.com]

- 2. Delafloxacin, Finafloxacin, and Zabofloxacin: Novel Fluoroquinolones in the Antibiotic Pipeline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 5. In vitro spectrum of activity of finafloxacin, a novel, pH-activated fluoroquinolone, under standard and acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Finafloxacin - Wikipedia [en.wikipedia.org]

- 7. journals.asm.org [journals.asm.org]

- 8. In Vitro Spectrum of Activity of Finafloxacin, a Novel, pH-Activated Fluoroquinolone, under Standard and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the In Vitro Susceptibility Testing of Finafloxacin

Finafloxacin is a novel fluoroquinolone antibiotic belonging to the 8-cyano subclass, demonstrating a broad spectrum of activity against a wide array of Gram-positive and Gram-negative bacteria, as well as anaerobes.[1] A distinguishing characteristic of finafloxacin is its enhanced bactericidal activity in acidic environments, a feature that sets it apart from other fluoroquinolones which tend to lose efficacy at lower pH levels.[2][3] This unique property makes it a promising candidate for treating infections in acidic body sites, such as the urinary tract.[3]

This technical guide provides a comprehensive overview of the in vitro susceptibility of various bacterial pathogens to finafloxacin, details the standardized experimental protocols for susceptibility testing, and illustrates the drug's mechanism of action.

Quantitative Susceptibility Data

The in vitro activity of finafloxacin is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC data for finafloxacin against a range of clinically relevant bacteria under both standard (neutral pH) and acidic conditions.

Table 1: In Vitro Susceptibility of Gram-Positive Bacteria to Finafloxacin

| Organism | No. of Isolates | pH | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Staphylococcus aureus | - | 7.2-7.4 | - | - | - |

| - | 5.8-6.2 | - | - | - | |

| Methicillin-Susceptible S. aureus (MSSA) | - | 7.2 | 0.25 | - | - |

| 5.8 | 0.015-0.125 | - | - | ||

| Methicillin-Resistant S. aureus (MRSA) | - | 7.2-7.4 | - | - | - |

| - | 5.8-6.2 | - | - | - | |

| Streptococcus pneumoniae | - | 7.2 | - | 1 | 4 |

| - | 5.8 | - | 0.25 | 1 | |

| Streptococcus pyogenes | - | 7.2 | - | 1 | 4 |

| - | 5.8 | - | 0.25 | 1 | |

| Enterococcus faecium | - | 5.8 | ≥0.5 | 32 | - |

Data compiled from multiple sources.[4][5]

Table 2: In Vitro Susceptibility of Gram-Negative Bacteria to Finafloxacin

| Organism | No. of Isolates | pH | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Escherichia coli | - | 7.2-7.4 | - | - | - |

| - | 5.8-6.2 | - | - | - | |

| Haemophilus influenzae | - | 7.2 | - | - | 0.03 |

| - | 5.8 | - | - | ≤0.015-0.03 | |

| Moraxella catarrhalis | - | 7.2 | - | - | 0.03 |

| - | 5.8 | - | - | ≤0.015 | |

| Pseudomonas aeruginosa | 20 | 7.2 | - | - | - |

| 20 | 5.8 | <0.25-8 | - | - | |

| Acinetobacter baumannii | 20 | 7.2 | - | - | - |

| 20 | 5.8 | - | - | - | |

| Burkholderia cenocepacia | 20 | 7.2 | - | - | >64 |

| 20 | 5.8 | - | 1.5 | 64 | |

| Stenotrophomonas maltophilia | 20 | 7.2 | - | - | - |

| 20 | 5.8 | - | - | - |

Data compiled from multiple sources.[5][6]

Experimental Protocols for Susceptibility Testing

The determination of finafloxacin's in vitro activity is performed following standardized methodologies to ensure reproducibility and comparability of data. The primary method employed is broth microdilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[2][6]

Broth Microdilution Method (CLSI M07-A10)

This method involves preparing serial twofold dilutions of finafloxacin in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized suspension of the test bacterium.

Key Steps:

-

Preparation of Antimicrobial Agent: Finafloxacin is dissolved in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to the desired starting concentration.[4] For testing at acidic pH, the broth is adjusted using hydrochloric acid to the target pH (e.g., 5.8-6.2) before autoclaving.[2]

-

Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates to obtain fresh, pure colonies. A suspension of the bacteria is prepared in a sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C in ambient air for 16 to 20 hours.[7] For fastidious organisms like Haemophilus influenzae, specific growth media (e.g., Haemophilus Test Medium) and incubation conditions (e.g., 5% CO₂) may be required.[7]

-

MIC Determination: Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of finafloxacin that completely inhibits visible growth of the organism.

Mechanism of Action

Finafloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][8][9] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[8][9][10] By forming a stable complex with the enzyme and DNA, finafloxacin promotes DNA cleavage, leading to double-stranded DNA breaks and ultimately bacterial cell death.[1] Finafloxacin has demonstrated potent inhibitory activity against both enzymes.[11]

References

- 1. Overview: MerLion Pharmaceuticals [merlionpharma.com]

- 2. In Vitro Spectrum of Activity of Finafloxacin, a Novel, pH-Activated Fluoroquinolone, under Standard and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Finafloxacin - Wikipedia [en.wikipedia.org]

- 4. Comparative In Vitro Activities of the Novel Antibacterial Finafloxacin against Selected Gram-Positive and Gram-Negative Bacteria Tested in Mueller-Hinton Broth and Synthetic Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merlionpharma.com [merlionpharma.com]

- 6. mdpi.com [mdpi.com]

- 7. merlionpharma.com [merlionpharma.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Finafloxacin | C20H19FN4O4 | CID 11567473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. mdpi.com [mdpi.com]

Finafloxacin's Disruption of Bacterial DNA Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Finafloxacin, a novel 8-cyano-fluoroquinolone, represents a significant advancement in the fight against bacterial infections. Its unique characteristic of enhanced bactericidal activity in acidic environments, a common hallmark of infection sites, sets it apart from other fluoroquinolones. This document provides a comprehensive technical overview of finafloxacin's core mechanism of action: the inhibition of bacterial DNA replication. We delve into the specific molecular interactions with its primary targets, DNA gyrase and topoisomerase IV, present quantitative data on its efficacy, and provide detailed experimental protocols for key assays. Visualizations of the mechanism and experimental workflows are included to facilitate a deeper understanding of finafloxacin's potent antibacterial effects.

Introduction

The increasing prevalence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents with unique mechanisms of action. Finafloxacin, a next-generation fluoroquinolone, addresses this need through its potent, dual-targeting inhibition of essential bacterial enzymes and its remarkable activity profile in acidic conditions.[1][2] Unlike many other antibiotics that lose efficacy in the low pH environment of an infection, finafloxacin's activity is substantially increased.[3][4] This technical guide serves as a resource for researchers and drug development professionals, offering in-depth information on the molecular basis of finafloxacin's action against bacterial DNA replication.

Mechanism of Action: Targeting Bacterial Type II Topoisomerases

Finafloxacin exerts its bactericidal effect by selectively inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[5] These enzymes are crucial for managing DNA topology during replication, transcription, repair, and recombination.[6] By inhibiting these enzymes, finafloxacin promotes the cleavage of bacterial DNA within the DNA-enzyme complex, leading to a cascade of events that culminate in bacterial cell death.[3]

Inhibition of DNA Gyrase

DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits, is responsible for introducing negative supercoils into bacterial DNA. This process is vital for relieving the topological stress that arises during DNA unwinding at the replication fork. Finafloxacin binds to the complex of DNA gyrase and DNA, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it.[7] This leads to the accumulation of double-strand DNA breaks, which are lethal to the bacterium. In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[6]

Inhibition of Topoisomerase IV

Topoisomerase IV, with its ParC and ParE subunits, is primarily involved in the decatenation (unlinking) of daughter chromosomes following DNA replication.[6] This separation is a critical step for successful cell division. Finafloxacin's interaction with the topoisomerase IV-DNA complex is analogous to its effect on DNA gyrase, leading to the stabilization of the cleaved complex and the generation of double-strand DNA breaks.[3] For many Gram-positive bacteria, topoisomerase IV is the principal target of fluoroquinolones.[6]

The dual-targeting nature of finafloxacin, effectively inhibiting both DNA gyrase and topoisomerase IV, contributes to its potent and rapid bactericidal activity.[3]

Quantitative Data

The efficacy of finafloxacin has been demonstrated through extensive in vitro studies. The following tables summarize key quantitative data, including Minimum Inhibitory Concentrations (MICs) against a range of bacterial pathogens and inhibitory concentrations against its target enzymes.

Minimum Inhibitory Concentrations (MICs)

Finafloxacin exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. A notable feature is its increased potency at acidic pH, which is reflected in the lower MIC values.

Table 1: Finafloxacin MICs for Various Bacterial Species at Neutral and Acidic pH [8][9]

| Bacterial Species | pH 7.2-7.4 MIC Range (µg/mL) | pH 5.8-6.2 MIC Range (µg/mL) |

| Staphylococcus aureus | 0.25 - 32 | 0.25 - 32 |

| Escherichia coli | 0.015 - 0.5 | 0.008 - 1 |

| Pseudomonas aeruginosa | <0.25 - 8 | <0.25 - 8 |

| Acinetobacter baumannii | 1 - 8 | 0.5 - 4 |

| Burkholderia gladioli | 0.5 - 2 | <0.25 - 0.5 |

| Achromobacter xylosoxidans | 1 - 8 | <0.25 - 8 |

| Stenotrophomonas maltophilia | 6 | 1 |

| Burkholderia cenocepacia | 2 - 4 | 0.5 - 1.5 |

| Burkholderia multivorans | 2 - 4 | 0.5 - 1.5 |

| Burkholderia cepacia | 64 or >64 | 1.5 |

Table 2: Comparative MIC90 Values of Finafloxacin and Other Fluoroquinolones [10]

| Organism | pH | Finafloxacin (µg/mL) | Ciprofloxacin (µg/mL) | Levofloxacin (µg/mL) | Moxifloxacin (µg/mL) |

| E. coli | 7.2 | 0.06 | 0.03 | 0.06 | 0.06 |

| 5.8 | 0.03 | 0.25 | 0.5 | 0.25 | |

| S. aureus (Susceptible) | 7.2-7.4 | 0.25 | 0.5 | 1 | 0.125 |

| 5.8-6.2 | 0.125 | 2 | 2 | 0.25 | |

| S. aureus (Resistant) | 7.2-7.4 | 16 | >16 | >16 | 32 |

| 5.8-6.2 | 4 | >16 | >16 | 32 |

Enzyme Inhibition

Finafloxacin demonstrates potent inhibition of both DNA gyrase and topoisomerase IV. The concentration required to induce 50% maximum cleavage (CL50) is a measure of this inhibitory activity.

Table 3: Comparative Activity of Finafloxacin and Other Fluoroquinolones Against E. coli DNA Gyrase and Topoisomerase IV [11]

| Fluoroquinolone | DNA Gyrase CL50 (ng/mL) | Topoisomerase IV CL50 (ng/mL) |

| Finafloxacin | 25 | 8 |

| Clinafloxacin | 10 | 52 |

| Ciprofloxacin | 120 | 200 |

| Moxifloxacin | 70 | 200 |

| Enoxacin | 50 | 500 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of finafloxacin.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[5][12]

Materials:

-

Finafloxacin powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB), pH adjusted as required (e.g., 7.2-7.4 or 5.8-6.2)[13]

-

Sterile 96-well microtiter plates

-

Bacterial strains of interest

-

Spectrophotometer or McFarland standards

-

Incubator

Procedure:

-

Bacterial Inoculum Preparation:

-

From a fresh agar plate, select 3-5 colonies of the test organism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

-

-

Antibiotic Dilution:

-

Prepare a stock solution of finafloxacin in an appropriate solvent.

-

Perform serial two-fold dilutions of the finafloxacin stock solution in CAMHB in the microtiter plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

-

Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

MIC Reading:

-

Following incubation, visually inspect the plates for bacterial growth.

-

The MIC is defined as the lowest concentration of finafloxacin that completely inhibits visible growth.

-

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of finafloxacin to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

Purified bacterial DNA gyrase (GyrA and GyrB subunits)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

Finafloxacin

-

Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, spermidine, ATP)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of finafloxacin.

-

-

Enzyme Addition and Incubation:

-

Add a defined amount of DNA gyrase to initiate the reaction.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

-

Analysis:

-

Analyze the reaction products by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.

-

Visualize the DNA bands under UV light after staining.

-

The inhibition of supercoiling is observed as a decrease in the amount of the supercoiled DNA band with increasing concentrations of finafloxacin.

-

Topoisomerase IV Decatenation Inhibition Assay

This assay assesses the ability of finafloxacin to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.[14]

Materials:

-

Purified bacterial topoisomerase IV (ParC and ParE subunits)

-

Kinetoplast DNA (kDNA)

-

Finafloxacin

-

Assay buffer (similar to the gyrase assay buffer)

-

Agarose gel electrophoresis system

-

DNA staining agent

Procedure:

-

Reaction Setup:

-

Combine the assay buffer, kDNA, and a range of finafloxacin concentrations in a microcentrifuge tube.

-

-

Enzyme Addition and Incubation:

-

Initiate the reaction by adding a specific amount of topoisomerase IV.

-

Incubate the mixture at 37°C for a defined period.

-

-

Reaction Termination:

-

Terminate the reaction using a suitable stop solution.

-

-

Analysis:

-

Separate the reaction products on an agarose gel. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.

-

Stain the gel and visualize the DNA bands.

-

Inhibition of decatenation is indicated by a reduction in the intensity of the decatenated minicircle DNA bands at higher finafloxacin concentrations.

-

Conclusion

Finafloxacin's potent, dual-targeting mechanism against bacterial DNA gyrase and topoisomerase IV, coupled with its enhanced activity in acidic environments, establishes it as a promising therapeutic agent. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development efforts. Understanding the intricacies of its interaction with bacterial DNA replication machinery is crucial for optimizing its clinical application and combating the growing threat of antibiotic resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Overview: MerLion Pharmaceuticals [merlionpharma.com]

- 4. In Vitro Spectrum of Activity of Finafloxacin, a Novel, pH-Activated Fluoroquinolone, under Standard and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. merlionpharma.com [merlionpharma.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Antibacterial activity of finafloxacin under different pH conditions against isogenic strains of Escherichia coli expressing combinations of defined mechanisms of fluoroquinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. merlionpharma.com [merlionpharma.com]

- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. merlionpharma.com [merlionpharma.com]

- 14. inspiralis.com [inspiralis.com]

Finafloxacin's Bacterial Onslaught: A Technical Guide to its Molecular Targets

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide illuminates the molecular mechanisms by which Finafloxacin, a novel 8-cyano-fluoroquinolone, exerts its potent bactericidal activity. By delving into its primary molecular targets, quantitative efficacy, and the experimental methodologies used for its characterization, this document provides a comprehensive resource for the scientific community engaged in antimicrobial research and development.

The Core Mechanism: Dual Inhibition of Type II Topoisomerases

Finafloxacin's primary mode of action is the targeted inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[1][2][3] These enzymes are critical for bacterial survival, playing pivotal roles in DNA replication, transcription, repair, and recombination.[3]

Like other fluoroquinolones, Finafloxacin acts as a topoisomerase poison. It binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands. This results in the accumulation of double-strand DNA breaks, which are ultimately lethal to the bacterial cell.[4] This targeted disruption of DNA synthesis underpins Finafloxacin's bactericidal effect.

A distinguishing feature of Finafloxacin is its enhanced activity in acidic environments (pH 5.0–6.0).[2] This characteristic is particularly relevant in various infection sites that can have a lower pH, such as the urinary tract and sites of inflammation.

Quantitative Assessment of Finafloxacin's Potency

The efficacy of Finafloxacin has been quantified through various in vitro assays, primarily determining its Minimum Inhibitory Concentrations (MIC) against a range of bacterial pathogens and its inhibitory activity against its molecular targets.

Minimum Inhibitory Concentration (MIC) Data

Finafloxacin has demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its potency is notably increased under acidic conditions.

| Organism | Strain | pH | MIC (µg/mL) | Comparator: Ciprofloxacin MIC (µg/mL) at pH 7.2 |

| Staphylococcus aureus | ATCC 29213 (MSSA) | 7.2 | 0.25 | 0.25 |

| 5.8 | 0.125 | 0.5 | ||

| Staphylococcus aureus | ATCC 12600 (MSSA) | 7.2 | 0.25 | 0.5 |

| 5.8 | 0.015 | 0.5 | ||

| Escherichia coli | ATCC 25922 | 7.2 | 0.015 | 0.015 |

| 5.8 | 0.015 | 0.06 | ||

| Escherichia coli | WT | 7.2 | 0.015 | 0.015 |

| 5.8 | 0.015 | 0.06 | ||

| Pseudomonas aeruginosa | ATCC 10145 | 7.2 | 0.5 | 0.25 |

| 5.8 | 0.125 | 1 | ||

| Serratia marcescens | ATCC 13880 | 7.2 | 1 | 0.25 |

| 5.8 | 0.25 | 1 | ||

| Enterococcus faecalis | ATCC 29212 | 7.2 | 0.25 | 1 |

| 5.8 | 0.06 | 4 |

Inhibition of DNA Gyrase and Topoisomerase IV

Finafloxacin exhibits potent inhibitory activity against both of its primary targets. The concentration required for 50% DNA cleavage (a measure of potency) is significantly lower for Finafloxacin compared to other fluoroquinolones.[4]

| Target Enzyme | Parameter | Finafloxacin | Clinafloxacin | Ciprofloxacin | Moxifloxacin | Enoxacin |

| E. coli DNA Gyrase | CDL (ng/mL) | 1 | 1 | 1 | 1 | 10 |

| CL50 (ng/mL) | 25 | 10 | 120 | 70 | 50 | |

| E. coli Topoisomerase IV | CDL (ng/mL) | 1 | 1 | 10 | 1 | 50 |

| CL50 (ng/mL) | 8 | 52 | 200 | 200 | 500 |

CDL (Cleavage Detection Limit): Lowest concentration yielding detectable cleavage product. CL50: Concentration that induces 50% maximum cleavage. Data from[8]

Key Experimental Protocols

The following sections outline the detailed methodologies for the key experiments cited in the characterization of Finafloxacin's molecular targets.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Finafloxacin is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Principle: A serial dilution of the antibiotic is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized bacterial inoculum is added to each well, and the plate is incubated under controlled conditions. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Detailed Protocol:

-

Preparation of Antibiotic Stock Solution: Prepare a stock solution of Finafloxacin in a suitable solvent (e.g., water or DMSO) at a high concentration.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the Finafloxacin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). For testing under acidic conditions, the pH of the broth is adjusted accordingly (e.g., to pH 5.8).

-

Preparation of Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antibiotic. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

-

Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is recorded as the lowest concentration of Finafloxacin at which there is no visible growth.

DNA Gyrase Inhibition Assay (Supercoiling Assay)

This assay measures the ability of an inhibitor to prevent the supercoiling of relaxed plasmid DNA by DNA gyrase.

Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent reaction. The supercoiled and relaxed forms of DNA can be separated by agarose gel electrophoresis. An inhibitor of DNA gyrase will prevent the formation of the supercoiled DNA.

Detailed Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing relaxed pBR322 plasmid DNA, E. coli DNA gyrase, ATP, and the appropriate reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT, and bovine serum albumin).

-

Addition of Inhibitor: Add varying concentrations of Finafloxacin or a control inhibitor to the reaction mixtures. Include a no-inhibitor control.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes) to allow the supercoiling reaction to proceed.

-

Termination of Reaction: Stop the reaction by adding a stop solution containing SDS and proteinase K, followed by incubation to digest the enzyme.

-

Agarose Gel Electrophoresis: Add loading dye to the samples and load them onto a 1% agarose gel. Run the electrophoresis until the relaxed and supercoiled DNA bands are adequately separated.

-

Visualization and Analysis: Stain the gel with ethidium bromide or another DNA stain and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the intensity of the relaxed DNA band with increasing concentrations of the inhibitor. The IC50 value (the concentration of inhibitor required to reduce the supercoiling activity by 50%) can be determined by quantifying the band intensities.

Topoisomerase IV Inhibition Assay (Decatenation Assay)

This assay assesses the ability of an inhibitor to block the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.

Principle: Topoisomerase IV is responsible for decatenating, or unlinking, the interlocked DNA circles of replicated chromosomes. Kinetoplast DNA, a network of interlocked DNA minicircles from trypanosomes, serves as a substrate. Active topoisomerase IV will release individual minicircles from the kDNA network. This activity can be monitored by agarose gel electrophoresis, as the decatenated minicircles migrate into the gel while the large kDNA network remains in the well.

Detailed Protocol:

-